1-Amino-1-(phenylsulfanyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(phenylsulfanyl)ethane-1-thiol is an organosulfur compound characterized by the presence of both an amino group and a thiol group attached to an ethane backbone, with a phenylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(phenylsulfanyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-1-(phenylsulfanyl)ethane with ammonia or an amine under suitable conditions to introduce the amino group. Another method includes the use of thiourea as a nucleophile to react with an alkyl halide, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(phenylsulfanyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides and other electrophiles are used in the presence of a base to facilitate substitution reactions
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation.
Amines and Amides: Products of substitution reactions involving the amino group
Scientific Research Applications
1-Amino-1-(phenylsulfanyl)ethane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting oxidative stress and related diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism by which 1-Amino-1-(phenylsulfanyl)ethane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Thiophenol: Contains a thiol group attached to a phenyl ring.
Cysteine: An amino acid with a thiol group, involved in protein structure and function.
Thiourea: A sulfur-containing compound used in similar synthetic applications
Uniqueness: 1-Amino-1-(phenylsulfanyl)ethane-1-thiol is unique due to the combination of an amino group and a thiol group on the same molecule, providing distinct reactivity and versatility in chemical synthesis and biological applications.
Properties
CAS No. |
918139-35-2 |
---|---|
Molecular Formula |
C8H11NS2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
1-amino-1-phenylsulfanylethanethiol |
InChI |
InChI=1S/C8H11NS2/c1-8(9,10)11-7-5-3-2-4-6-7/h2-6,10H,9H2,1H3 |
InChI Key |
UBOBDMCHEOYWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)(S)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.